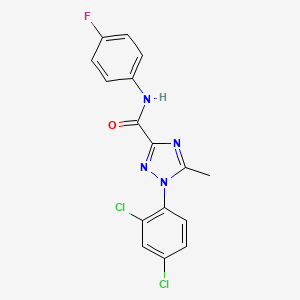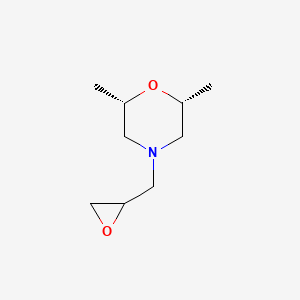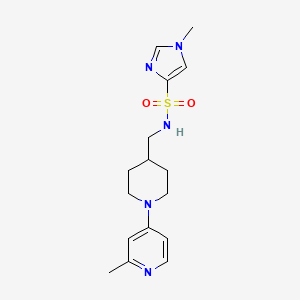
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a synthetic organic compound notable for its multi-functional pharmacological properties. It features a quinazolinone core, commonly associated with a wide range of biological activities, and a trifluoromethyl group, which enhances its pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the construction of the quinazolin-4(3H)-one core. This process often involves cyclization reactions starting from anthranilic acid derivatives. The synthesis of 3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one can be summarized as follows:
Formation of Quinazolinone Core: : Cyclization of an anthranilic acid derivative with a suitable nitrile.
Introduction of Piperidine: : Substitution reactions incorporating a 3-(piperidin-1-yl)propyl moiety.
Addition of Trifluoromethyl Group: : Formation of the trifluoromethyl-substituted oxadiazole ring, typically involving cyclization of hydrazides with trifluoroacetic acid derivatives.
Industrial Production Methods
Industrially, this compound can be synthesized via batch or continuous processes. Optimization strategies involve improving yield and selectivity through precise control of reaction conditions, including temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one undergoes:
Oxidation and Reduction Reactions: : Both reversible and irreversible processes.
Substitution Reactions: : Primarily nucleophilic substitution on the quinazolinone core and oxadiazole ring.
Cyclization Reactions: : Formation of additional rings or heterocycles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, dichromates.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Transition metals like palladium and platinum in hydrogenation reactions.
Major Products
Oxidation Products: : Oxidized quinazolinone derivatives.
Reduction Products: : Reduced forms of the quinazolinone and oxadiazole rings.
Substitution Products: : Varied derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, the compound serves as a model for studying the synthesis of multi-functionalized heterocycles and complex organic synthesis pathways.
Biology
Biologically, it has been explored for its antimicrobial, antifungal, and antiviral properties, showing promise in the inhibition of various pathogens.
Medicine
In medicine, research has indicated potential uses as an anti-inflammatory, anti-cancer, and neuroprotective agent. Its unique structure allows it to interact with a range of biological targets, making it a candidate for drug development.
Industry
Industrially, it is utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.
Wirkmechanismus
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one exerts its effects through multiple mechanisms:
Molecular Targets: : It primarily targets enzymes and receptors involved in inflammatory pathways, cancer cell proliferation, and neural protection.
Pathways Involved: : It modulates pathways such as the NF-κB pathway in inflammation, the PI3K/Akt pathway in cancer, and neurotransmitter release in neural tissues.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects
Compared to other quinazolinone derivatives and oxadiazole-containing compounds, 3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one stands out due to the presence of both the trifluoromethyl group and the oxadiazole ring, which enhance its stability and biological activity.
List of Similar Compounds
Quinazolin-4(3H)-one: : Basic structure without additional substituents.
5-(trifluoromethyl)-1,3,4-oxadiazole: : Parent compound of the oxadiazole group.
Piperidine Derivatives: : Compounds with varied substituents on the piperidine ring, influencing biological activity.
Eigenschaften
IUPAC Name |
3-[3-oxo-3-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O3/c20-19(21,22)18-25-24-16(30-18)12-4-3-8-26(10-12)15(28)7-9-27-11-23-14-6-2-1-5-13(14)17(27)29/h1-2,5-6,11-12H,3-4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLWZMOEBOTBRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NN=C(O4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2397423.png)

![3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2397425.png)
![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2397426.png)



![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)
methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)

![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)


